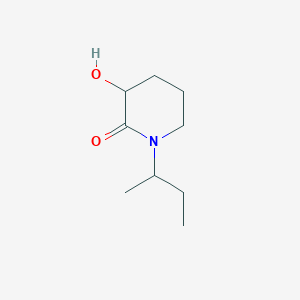

1-(Butan-2-yl)-3-hydroxypiperidin-2-one

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

1-butan-2-yl-3-hydroxypiperidin-2-one |

InChI |

InChI=1S/C9H17NO2/c1-3-7(2)10-6-4-5-8(11)9(10)12/h7-8,11H,3-6H2,1-2H3 |

InChI Key |

WKTAOMOKSGDYLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1CCCC(C1=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclization via Aminoketone Precursors

One common approach involves the condensation of γ-amino ketones or γ-amino acids with suitable reagents to form the piperidin-2-one ring. For example, 3-hydroxypiperidin-2-ones can be synthesized by cyclizing amino alcohol intermediates under acidic or basic conditions.

- Example: Starting from 4-aminobutan-2-ol, cyclization with ketoesters or diketones under reflux can yield the piperidin-2-one core with hydroxylation at the 3-position.

N-Alkylation of 3-Hydroxypiperidin-2-one

Another method is N-alkylation of a preformed 3-hydroxypiperidin-2-one with butan-2-yl halides or sulfonates.

Procedure: The free nitrogen of 3-hydroxypiperidin-2-one is deprotonated using a base such as sodium hydride or potassium carbonate, followed by reaction with 2-bromobutane or 2-chlorobutane under controlled temperature to afford 1-(butan-2-yl)-3-hydroxypiperidin-2-one.

Considerations: The reaction conditions must be optimized to prevent O-alkylation and to maintain the stereochemistry at the 3-position hydroxyl group.

Hydroxylation of 1-(Butan-2-yl)piperidin-2-one

Alternatively, the compound can be prepared by hydroxylation of 1-(butan-2-yl)piperidin-2-one at the 3-position.

Multi-Step Synthesis via Piperidine Intermediates

A four-step synthetic strategy analogous to the synthesis of N-hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one oximes can be adapted, involving:

- Condensation of 3-methylbutan-2-one with appropriate aldehydes and ammonium acetate to form substituted piperidinones.

- Hydroxylation or oximation to introduce the 3-hydroxy group.

- N-alkylation with butan-2-yl halides.

- Purification by recrystallization or chromatography.

This method ensures control over substitution patterns and stereochemistry.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization | Amino alcohol + ketoester, reflux in acid/base | ~70-80 | Formation of 3-hydroxypiperidin-2-one core |

| 2 | N-Alkylation | NaH or K2CO3, 2-bromobutane, aprotic solvent (THF/DMF), 0-50°C | 60-75 | Selective N-alkylation, avoid O-alkylation |

| 3 | Hydroxylation (if step 2 first) | m-CPBA or enzymatic oxidation, CHCl3, room temp | 65-80 | Hydroxylation at 3-position |

| 4 | Purification | Chromatography or recrystallization | - | To isolate pure 1-(butan-2-yl)-3-hydroxypiperidin-2-one |

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of hydroxy proton and the butan-2-yl substituent signals.

- Mass Spectrometry: Confirms molecular weight consistent with C9H17NO2.

- IR Spectroscopy: Characteristic absorption bands for lactam carbonyl (~1700 cm^-1) and hydroxyl (~3400 cm^-1).

- Chromatography: HPLC or flash chromatography used for purification and purity assessment.

Comparative Insights from Related Piperidinone Syntheses

- The synthesis of 1-(3-hydroxypyridin-2-yl)ethanone, a related hydroxylated heterocycle, involves Grignard reactions and controlled temperature steps to achieve 65-77% yields.

- Oximation and hydroxylation methods applied to piperidin-4-one derivatives demonstrate the utility of m-CPBA and hydroxylamine hydrochloride in introducing hydroxy functionalities.

- N-alkylation strategies for piperidine rings, as used in the synthesis of Tofacitinib intermediates, highlight the importance of protecting groups and controlled reaction conditions to achieve high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the piperidone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

Substitution: The butan-2-yl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

Oxidation: Formation of 1-(Butan-2-yl)-3-oxopiperidin-2-one.

Reduction: Formation of 1-(Butan-2-yl)-3-hydroxypiperidine.

Substitution: Formation of various substituted piperidones depending on the substituent used.

Scientific Research Applications

1-(Butan-2-yl)-3-hydroxypiperidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidone ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Aliphatic substituents (e.g., butan-2-yl) likely result in lower logP values compared to aromatic or heteroaromatic analogs, as seen in the fluorophenyl derivative (logP ~2.19 for similar compounds) .

- Solubility : Polar substituents (e.g., hydroxyl groups) improve water solubility, whereas bulky aromatic groups (e.g., thiophenyl benzyl) may reduce it .

Biological Activity

1-(Butan-2-yl)-3-hydroxypiperidin-2-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by a hydroxyl group at the third position and a butan-2-yl substituent at the first position of the piperidine ring, exhibits various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one is CHNO, with a molecular weight of approximately 171.24 g/mol. The presence of both a hydroxyl group and the piperidine ring contributes to its versatility as a synthetic intermediate in organic synthesis.

Antitumor Activity

Research has indicated that 1-(Butan-2-yl)-3-hydroxypiperidin-2-one and its derivatives may exhibit antitumor activity . Studies have shown that these compounds can interact with metabolic pathways, particularly through the inhibition of glycogen phosphorylase in muscle tissues, which may lead to altered energy metabolism in cancer cells.

Table 1: Summary of Antitumor Studies

| Study | Compound | Model | Key Findings |

|---|---|---|---|

| Study A | 1-(Butan-2-yl)-3-hydroxypiperidin-2-one | Xenograft mice | Induced tumor regression; increased apoptosis markers (PARP cleavage) |

| Study B | Derivative X | Cell line assay | Significant reduction in cell viability in DU145 and U87MG cells |

Interaction with Receptors

Preliminary investigations suggest that this compound may interact with histamine receptors , indicating potential applications in allergy treatments similar to established antihistamines. Further studies are necessary to elucidate its binding affinity and selectivity for these receptors.

Pharmacodynamics

Understanding the pharmacodynamics of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one is crucial for determining its therapeutic potential. The compound's unique structure allows for modifications that could enhance its pharmacological properties. For instance, variations in the butan-2-yl substituent may affect its lipophilicity and receptor interactions, potentially leading to improved efficacy or reduced side effects compared to similar compounds.

Case Study 1: Antitumor Efficacy

In a recent study conducted on SCID mice bearing H146 tumors, doses of 50 mg/kg of 1-(Butan-2-yl)-3-hydroxypiperidin-2-one resulted in significant tumor regression. The mechanism was linked to the induction of apoptosis, as evidenced by increased levels of cleaved PARP and activated caspase-3 in tumor tissues .

Case Study 2: Allergy Treatment Potential

Another investigation focused on the antihistaminic properties of this compound. In vitro assays demonstrated that it could inhibit histamine release from mast cells, supporting its potential use in treating allergic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.